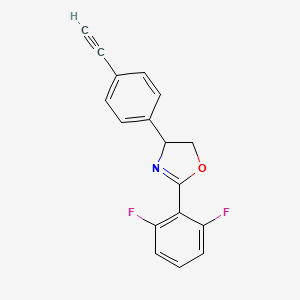
2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of difluorophenyl and ethynylphenyl groups, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of Difluorophenyl and Ethynylphenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations would include the selection of catalysts, solvents, and reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce dihydro-oxazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the difluorophenyl and ethynylphenyl groups.
2-(2,6-Dichlorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole: Contains chlorine instead of fluorine atoms.
2-(2,6-Difluorophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole: Lacks the ethynyl group.
Uniqueness
The presence of both difluorophenyl and ethynylphenyl groups in 2-(2,6-Difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole may confer unique properties such as increased lipophilicity, altered electronic distribution, and potential for specific interactions with biological targets.
Properties
CAS No. |
167856-23-7 |
|---|---|
Molecular Formula |
C17H11F2NO |
Molecular Weight |
283.27 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-4-(4-ethynylphenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H11F2NO/c1-2-11-6-8-12(9-7-11)15-10-21-17(20-15)16-13(18)4-3-5-14(16)19/h1,3-9,15H,10H2 |
InChI Key |
QWZNRHXFFCMSFR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2COC(=N2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


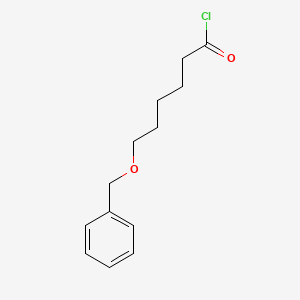
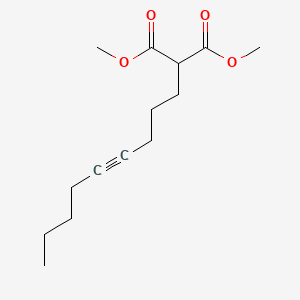
![[2-(3,4-dimethoxy-5-oxo-2H-furan-2-yl)-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B12547148.png)
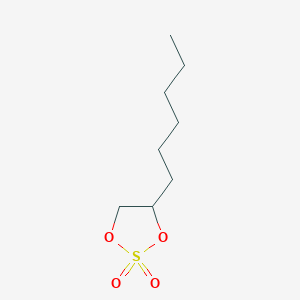
![D-Norleucine, N-[[(2R,6S)-2,6-dimethyl-1-piperidinyl]carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B12547157.png)
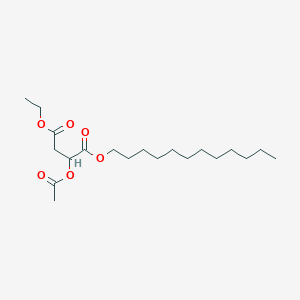
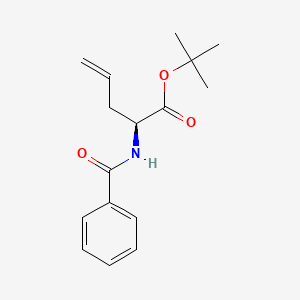
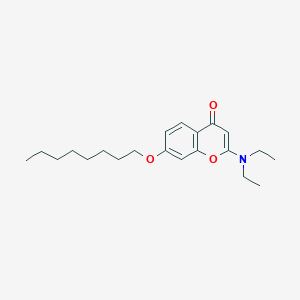

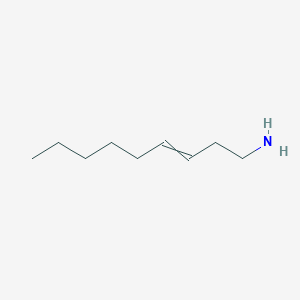
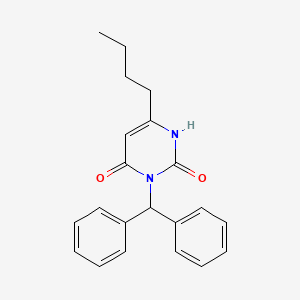
![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tris(N,N-diethylaniline)](/img/structure/B12547194.png)

![9H-Purin-2-amine, 6-chloro-9-[[3-(chloromethyl)phenyl]methyl]-](/img/structure/B12547205.png)
